molecular formula C7H6N2OS B1330787 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one CAS No. 18504-86-4

2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one

Cat. No.: B1330787
CAS No.: 18504-86-4
M. Wt: 166.2 g/mol
InChI Key: GUGWLRYNQDGMSE-UHFFFAOYSA-N
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Description

2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one (CAS Number: 18504-86-4) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyridine ring fused with a 1,4-thiazin-3-one ring, creating a privileged scaffold known for its diverse biological activities. The compound has a molecular formula of C7H6N2OS and a molecular weight of 166.20 g/mol. This compound serves as a key synthetic intermediate and a core structural motif in the development of novel therapeutic agents. Research indicates that derivatives based on this structure have been investigated for anorectic (appetite-suppressing) activity . Furthermore, closely related 1,4-benzothiazine analogues have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research, with some compounds showing IC50 values comparable to the drug donepezil . The broader class of 1,4-benzothiazines, to which this pyrido-fused analogue belongs, is extensively documented in scientific literature for a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer activities . As a versatile building block, this compound provides researchers with a platform for structural diversification and exploration of structure-activity relationships (SAR) in various drug discovery programs. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrido[4,3-b][1,4]thiazin-3-one
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InChI

InChI=1S/C7H6N2OS/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10)
Source PubChem
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InChI Key

GUGWLRYNQDGMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20171706
Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Molecular Weight

166.20 g/mol
Source PubChem
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CAS No.

18504-86-4
Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Record name 2H,3H,4H-pyrido[4,3-b][1,4]thiazin-3-one
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Record name 2H-PYRIDO(4,3-B)(1,4)THIAZIN-3(4H)-ONE
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Synthetic Methodologies and Chemical Transformations for 2h Pyrido 4,3 B 1 2 Thiazin 3 4h One

Foundational Synthetic Routes and Cyclization Reactions

The construction of the 2H-pyrido[4,3-b] nih.govuni-muenchen.dethiazin-3(4H)-one core primarily relies on cyclization reactions that form the thiazinone ring by joining precursors already containing the pyridine (B92270) structure. A key foundational method involves the reaction of a suitably substituted aminopyridine thiol with a bifunctional carbonyl compound.

A well-established route involves the synthesis of a 5-amino-4-mercaptopyridine intermediate. nih.gov This precursor is then reacted with α-halo ketones in solvents like acetic acid or a mixture of ethanol (B145695) and water. nih.gov This reaction proceeds via an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization through the condensation of the amino group with the ketone, ultimately forming the six-membered thiazinone ring. This method allows for the introduction of various substituents onto the thiazinone ring, depending on the choice of the α-halo ketone, leading to a series of 3-, 2,3-, and 2,2,3-substituted pyridothiazine analogues. nih.gov

Advanced Reaction Conditions and Catalytic Approaches

To improve efficiency, yield, and substrate scope, advanced synthetic methodologies have been developed. These include intramolecular rearrangements, the use of energy-efficient technologies like microwave irradiation, streamlined one-pot strategies, and powerful mediating reagents.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including pyridothiazines. nih.govmdpi.com Compared to conventional heating methods, microwave irradiation offers significant advantages such as drastically reduced reaction times, improved reaction yields, and often cleaner reaction profiles. mdpi.com For instance, the synthesis of certain pyridothiazine and related heterocyclic derivatives under microwave conditions has been shown to increase yields by 17–23% while reducing reaction times from hours to just a few minutes. mdpi.com This efficiency makes it an attractive method for the rapid generation of libraries of pyridothiazine analogues for further study. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridothiazine Analogue
MethodReaction TimeYieldReference
Conventional Heating24 hours68% mdpi.com
Microwave Irradiation (500 W)5 minutes90% mdpi.com

One-Pot Synthetic Strategies

One-pot, multi-component reactions represent a highly efficient approach to synthesizing complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. nih.gov This strategy is applicable to the synthesis of various heterocyclic systems, including those related to pyridothiazines. mdpi.com For example, a facile one-pot, three-component reaction has been reported for the synthesis of thiazine-dicarboxylates, achieving good yields of 76–85%. mdpi.com Such methodologies are valued for their operational simplicity, mild reaction conditions, and ability to generate molecular diversity efficiently, making them suitable for constructing libraries of pyridothiazine-based compounds. nih.govscirp.orgcore.ac.uk

Phosphonium Reagent (e.g., T3P)-Mediated Cycloadditions

Propane phosphonic acid anhydride, commonly known as T3P, has proven to be an effective reagent for mediating cyclization reactions to form pyridothiazinone scaffolds. nih.govnih.gov This method has been successfully used to prepare a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones at room temperature. nih.govnih.govresearchgate.net The reaction involves the T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. nih.govsemanticscholar.org This approach is operationally simple, does not require anhydrous solvents, and provides moderate to good yields, reaching as high as 63%. nih.govnih.gov A proposed mechanism suggests that the carboxylate of thionicotinic acid attacks the T3P reagent, which then activates the carbonyl group for nucleophilic attack by the imine nitrogen, leading to an iminium ion intermediate that subsequently undergoes ring closure. semanticscholar.org

Table 2: Yields of T3P-Mediated Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones
Aryl SubstituentYieldReference
Phenyl51% nih.gov
4-Methoxyphenyl63% nih.gov
4-Chlorophenyl50% nih.gov
2-Nitrophenyl22% nih.gov
Thiophen-3-yl19% nih.gov

Derivatization and Functionalization Strategies for 2H-Pyrido[4,3-b]nih.govuni-muenchen.dethiazin-3(4H)-one Analogues

Once the core pyridothiazine scaffold is synthesized, it can be further modified to create a diverse range of analogues. Derivatization and functionalization strategies are key to exploring the structure-activity relationships of these compounds.

One common approach is to introduce substituents during the foundational cyclization reaction. As mentioned, using various α-halo ketones in the reaction with 5-amino-4-mercaptopyridine allows for the direct synthesis of pyridothiazines with different substitution patterns on the thiazinone ring. nih.gov

Another powerful strategy involves the chemical modification of a pre-formed pyridothiazine core. For example, the pyridothiazine-1,1-dioxide scaffold has been functionalized by introducing a 1,3,4-oxadiazole (B1194373) ring at the 2-position. nih.govresearchgate.net This intermediate was then used to synthesize a series of N-Mannich bases, demonstrating a multi-step functionalization pathway. nih.gov Similarly, for the related 2H-benzo[b] nih.govuni-muenchen.dethiazin-3(4H)-one system, derivatives have been prepared via nucleophilic substitution, where a 6-(2-chloroacetyl) group on the core structure reacts with various thiadiazole derivatives to form new C-N bonds. mdpi.com More broadly, the functionalization of related heterocyclic scaffolds like pyridazine (B1198779) often involves regioselective metalations followed by cross-coupling reactions, allowing for the precise introduction of various aryl groups. uni-muenchen.denih.gov These strategies highlight the versatility of the pyridothiazine scaffold for chemical modification to generate novel compounds.

Strategies for Substituent Introduction

The introduction of various substituents onto pyridothiazine and related heterocyclic cores is a key strategy for modulating their chemical properties and biological activities. Synthetic approaches often focus on creating derivatives by attaching different functional groups to the core structure. A common method for achieving this is through nucleophilic substitution reactions.

In a related system, 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one, derivatives have been synthesized by first introducing a reactive handle, such as a 6-(2-chloroacetyl) group. mdpi.com This electrophilic site allows for a subsequent nucleophilic substitution reaction with various nucleophiles, like 5-(R-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives. mdpi.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) with a base such as potassium carbonate (K₂CO₃) to facilitate the process, often under reflux conditions. mdpi.com This versatile method allows for the linkage of diverse heterocyclic moieties to the benzothiazinone core, demonstrating a practical strategy for creating a library of substituted compounds. mdpi.com

Another approach involves the synthesis of related pyridothiazine structures with heteroaromatic rings at specific positions. For instance, 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones, isomers of the target compound, have been synthesized, incorporating thiophene (B33073) and indole (B1671886) rings. nih.gov The synthesis of these complex structures suggests multi-step procedures that build the heterocyclic system with the desired substituents already in place or introduced at an intermediate stage. nih.gov

Oxidative Dimerization in Related Heterocyclic Systems

Oxidative dimerization represents a sophisticated chemical transformation that can lead to the formation of complex, polycyclic molecular ensembles from simpler heterocyclic precursors. While not documented for 2H-Pyrido[4,3-b] nih.govmdpi.comthiazin-3(4H)-one itself, this reaction has been observed in the structurally related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series. nih.gov

This unusual dimerization can be achieved by treating the thienopyridine precursors with commercial bleach (sodium hypochlorite, NaOCl). nih.gov The reaction is notable for its high stereoselectivity, yielding only one of eight possible enantiomeric pairs. nih.gov The transformation involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new sigma bonds, resulting in a dimeric, polyheterocyclic structure. nih.gov

Two plausible mechanisms have been proposed for this transformation: nih.gov

Electrophilic Attack : The hydrolysis of NaOCl in the aqueous solution generates hypochlorous acid (HOCl), which can act as a source of an electrophilic chlorine species (Cl⁺). This electrophile reacts with the thienopyridine to form a resonance-stabilized cation, which then proceeds through a series of steps to form the dimer. nih.gov

Single Electron Transfer (SET) : The bleach acts as a single electron transfer oxidant, generating cation-radical species from the thienopyridine substrate. The dimerization of these radicals leads to dications that subsequently undergo a double intramolecular heterocyclization to yield the final polycyclic product. nih.gov

This oxidative dimerization highlights a powerful method for accessing complex molecular architectures from relatively simple heterocyclic building blocks. nih.gov

Hybrid Molecule Construction

The construction of hybrid molecules is a prominent strategy in medicinal chemistry, aiming to combine two or more distinct pharmacophoric units into a single chemical entity. nih.govresearchgate.net The goal is to create compounds with improved affinity, enhanced efficacy, or a synergistic effect compared to the individual parent molecules. researchgate.net This approach has been applied to scaffolds related to 2H-Pyrido[4,3-b] nih.govmdpi.comthiazin-3(4H)-one.

One example involves the hybridization of 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one with 1,3,4-thiadiazole (B1197879) moieties. mdpi.comnih.gov In this design, the two heterocyclic systems are linked together, with the resulting hybrid compounds evaluated for potential biological activities such as acetylcholinesterase inhibition. mdpi.comnih.govnih.gov

Another application of this strategy is the synthesis of new Mannich base-type hybrid compounds that incorporate a pyridothiazine-1,1-dioxide core, a 1,3,4-oxadiazole ring, and an arylpiperazine residue. nih.govmdpi.com The rationale for this combination is that each component possesses known biological activities, and their fusion into a single molecule could lead to synergistic anti-inflammatory effects. nih.govresearchgate.netmdpi.com The 1,3,4-oxadiazole ring, in particular, is a well-regarded bioisostere for amide and ester groups and can act as a linker to ensure the correct orientation of the molecule for biological interactions. mdpi.com

The design of these hybrids often involves multi-step synthetic routes where the different fragments are sequentially linked. For instance, a core molecule can be functionalized to allow for the attachment of another bioactive moiety via a linker. mdpi.com

Table 1: Examples of Hybrid Molecule Construction Based on Related Scaffolds

Core Scaffold Attached Moiety 1 Attached Moiety 2 Resulting Hybrid Type Reference
2H-Benzo[b] nih.govmdpi.comthiazin-3(4H)-one 1,3,4-Thiadiazole - Benzothiazine-Thiadiazole Hybrid mdpi.com
Pyridothiazine-1,1-dioxide 1,3,4-Oxadiazole Arylpiperazine Pyridothiazine-Oxadiazole-Arylpiperazine Hybrid mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis in Pyrido Thiazine Research

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry provide detailed insights into the atomic arrangement and connectivity within the pyrido-thiazine scaffold.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. In the study of pyrido-thiazine derivatives, ¹H and ¹³C NMR spectra provide precise information on the chemical environment of each nucleus.

For instance, the analysis of a related compound, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide, reveals characteristic signals that confirm its structure. nih.gov In the ¹H NMR spectrum, specific chemical shifts (δ) are observed for the protons on the pyridine (B92270) ring and the thiazine (B8601807) core. nih.gov The proton at C2 of the thiazine ring, for example, appears as a singlet at 5.88 ppm. nih.gov The aromatic protons of the pyridyl group are observed at 8.77, 8.62, and 7.67 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) of the thiazinone ring is typically found significantly downfield; in the case of the aforementioned sulfone derivative, it appears at 160.5 ppm. nih.gov The C2 carbon of the thiazine ring is observed at 82.4 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrido-Thiazine Derivative Data for 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide in CDCl₃ nih.gov

NucleusChemical Shift (δ, ppm)Description
¹H NMR
8.77 (d, J = 5.1 Hz, 1H)Pyridyl H
8.62 (d, J = 8.0 Hz, 1H)Pyridyl H
7.67 (dd, J = 8.1, 4.7 Hz, 1H)Pyridyl H
7.31 (m, 9H)Phenyl H
5.88 (s, 1H)C2-H
¹³C NMR
160.5C=O
153.9, 152.2Pyridyl C
141.3, 139.0Pyridyl C & Phenyl C
130.2 - 126.4Aromatic C
82.4C2

Infrared (IR) Vibrational Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the pyrido-thiazinone core, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group of the amide function within the thiazinone ring. This typically appears as a strong absorption band in the region of 1640-1680 cm⁻¹.

In the analysis of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide, a strong C=O stretching vibration is observed at 1655 cm⁻¹. nih.gov Another derivative, 2-(1H-Indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one, shows a C=O band at 1641 cm⁻¹. nih.gov These values confirm the presence of the ketone functionality within the six-membered thiazine ring.

Table 2: Key IR Absorption Frequencies for Pyrido-Thiazine Derivatives

Functional GroupDerivativeWavenumber (cm⁻¹)Reference
Carbonyl (C=O)2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide1655 nih.gov
Carbonyl (C=O)2-(1H-Indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one1641 nih.gov
Sulfone (SO₂)2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide1313 nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. The method measures the mass-to-charge ratio (m/z) to four or more decimal places.

For the sulfone derivative 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxide, HRMS analysis shows a protonated molecular ion peak [M+H]⁺ at m/z 350.0838. nih.gov This experimental value is in excellent agreement with the calculated mass of 350.0845 for the formula C₁₉H₁₅N₂O₃S, confirming the molecular composition. nih.gov Similarly, for 2-(1H-Indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one, the observed [M+H]⁺ of 325.0460 corresponds closely to the calculated value of 325.0463. nih.gov

Table 3: HRMS Data for Pyrido-Thiazine Derivatives

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one 1,1-dioxideC₁₉H₁₅N₂O₃S350.0845350.0838 nih.gov
2-(1H-Indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-oneC₂₁H₁₅N₃OS325.0463325.0460 nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A study on the related compound 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one provided definitive structural data. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.gov A key finding was the conformation of the six-membered thiazine ring, which adopts an envelope shape with one of the carbon atoms forming the flap. nih.gov Such conformational details are crucial for computational modeling and understanding receptor-ligand interactions.

Table 4: Single-Crystal X-ray Diffraction Data for a Pyrido-Thiazine Derivative Data for 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.goviucr.orgthiazin-4-one nih.gov

ParameterValue
Chemical FormulaC₁₉H₁₄N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.069 (7)
b (Å)9.772 (7)
c (Å)10.150 (7)
α (°)80.320 (11)
β (°)63.737 (10)
γ (°)78.591 (12)
Volume (ų)787.4 (10)
Thiazine Ring ConformationEnvelope

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's stoichiometry and purity.

For example, in the characterization of 2,3-diphenyl-6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] nih.goviucr.orgthiazine, a related heterocyclic system, the calculated and found elemental compositions were compared to validate its formula, C₂₃H₁₈ClN₃OS. biointerfaceresearch.com

Table 5: Example of Elemental Analysis Data for a Related Thiazine Derivative Data for 2,3-diphenyl-6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] nih.goviucr.orgthiazine biointerfaceresearch.com

ElementCalculated (%)Found (%)
Carbon (C)65.7865.92
Hydrogen (H)4.324.34
Nitrogen (N)10.019.88

Structure Activity Relationship Sar Studies of 2h Pyrido 4,3 B 1 2 Thiazin 3 4h One Derivatives and Analogues

Identification of Structural Determinants for Biological Activity

The biological activity of pyrido researchgate.netontosight.aithiazin-3(4H)-one analogues is fundamentally linked to the core tricyclic structure, which provides a rigid scaffold for presenting functional groups to biological targets. In studies of the closely related 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives, the benzothiazine ring itself has been identified as a critical structural determinant for activity. nih.gov Molecular docking studies of these analogues as acetylcholinesterase (AChE) inhibitors revealed that the 2H-benzo[b][1,4]thiazin-3(4H)-one ring engages in crucial π–π interactions with aromatic amino acid residues, such as Trp286, in the enzyme's active site. nih.gov

Impact of Ring System Modifications and Substituent Placement on Potency and Selectivity

Modifications to the core ring system and the strategic placement of substituents have a profound impact on the potency and selectivity of this class of compounds. Research on various fused thiazine (B8601807) systems provides clear evidence of this relationship.

In a series of 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives designed as AChE inhibitors, the substituent was a 1,3,4-thiadiazole (B1197879) moiety attached at the 6-position via an acetyl linker. mdpi.com The nature of the substituent on the distal thiadiazole ring was found to be critical for inhibitory activity. As shown in the table below, compounds 3i (with a 4-chlorophenyl substituent) and 3j (with a 4-fluorophenyl substituent) demonstrated the most significant inhibitory activity against AChE, with IC50 values comparable to the reference drug donepezil. nih.govmdpi.com This suggests that electron-withdrawing halogen substituents on the terminal phenyl ring enhance potency.

CompoundSubstituent (R) on Thiadiazole RingAChE IC50 (µM)
3i4-Chlorophenyl0.027
3j4-Fluorophenyl0.025
Donepezil (Reference)-0.021

In a different study focusing on the anti-inflammatory activity of (benzo)imidazo[2,1-b] researchgate.netnih.govthiazine derivatives, both the core fused ring and the substituents were shown to be important. The highest activity was observed in compound 4q , which features a benzo-fused imidazothiazine core and a 3,5-dichloropyridinyl moiety. biointerfaceresearch.com This compound exhibited an inflammation inhibition of 39.1%, nearly matching the reference drug diclofenac (B195802) sodium. This highlights that fusing additional rings (like the benzo group) and adding halogenated aromatic substituents can significantly boost biological activity.

CompoundCore StructureSubstituentInflammation Inhibition (%)
4aImidazo[2,1-b] researchgate.netnih.govthiazine5-chloropyridin-2-yl33.8
4dImidazo[2,1-b] researchgate.netnih.govthiazine(details not specified)35.8
4qBenzo ontosight.ainih.govimidazo[2,1-b] researchgate.netnih.govthiazine3,5-dichloropyridin-2-yl39.1
Diclofenac Sodium (Reference)--46.3

Similarly, studies on 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides, an isomeric scaffold, found that specific heterocyclic substituents at the 3-position were able to inhibit the growth of certain renal and non-small cell lung cancer cell lines. nih.gov This underscores the importance of substituent placement for directing the selectivity of these compounds against different biological targets.

Conformational Flexibility and its Influence on Bioactivity

The conformational flexibility of the thiazine ring and its substituents can influence how the molecule fits into a target's binding site, thereby affecting its biological activity. While the fused ring system provides a degree of rigidity, the thiazine ring itself is not planar and can adopt different conformations.

A study on the conformational polymorphs of a bioactive 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride revealed that the molecule could crystallize in different forms where the N-H groups of the cation were in either a trans or cis arrangement. nih.gov This demonstrates that even subtle changes in conformation can be stable. Such conformational differences can alter the spatial orientation of key pharmacophoric features, potentially leading to variations in binding affinity and biological response. The ability of a molecule to adopt a low-energy conformation that is complementary to the target's binding pocket is a critical factor for its bioactivity. Molecular docking simulations of 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives have shown a specific binding mode within the AChE active site, implying that a particular conformation is favored for potent inhibition. nih.gov

Comparative SAR Analysis Across Fused Thiazine and Oxazine (B8389632) Scaffolds

The isosteric replacement of the sulfur atom in the thiazine ring with an oxygen atom to form an oxazine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. nih.gov Both thiazine and oxazine scaffolds are recognized as valuable in drug discovery. mdpi.com

Comparative studies have shown that thiazine and oxazine derivatives can exhibit different potency levels depending on the biological target. In one study comparing antimicrobial and antioxidant activities, thiazine derivatives were generally found to be more potent than their corresponding oxazine analogues. amazonaws.com This suggests that the sulfur atom may play a specific role in the compound's mechanism of action, possibly through its size, polarizability, or ability to form specific interactions.

Conversely, in the context of anti-inflammatory agents, derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown significant activity by activating the Nrf2-HO-1 pathway and reducing reactive oxygen species (ROS) production in microglial cells. nih.gov The oxazine moiety has also been successfully used as an isosteric replacement for the thiazine ring in the development of cannabinoid receptor agonists with analgesic properties. nih.gov This indicates that in some cases, the oxazine scaffold can be a superior or equally effective choice. The decision to use a thiazine versus an oxazine core depends on the specific therapeutic target and the desired pharmacological profile.

Rational Design Principles Derived from SAR Data

The accumulated SAR data for 2H-Pyrido[4,3-b] researchgate.netontosight.aithiazin-3(4H)-one analogues and related fused systems provide several guiding principles for the rational design of new, more effective therapeutic agents:

Core Scaffold Integrity : The fused heterocyclic core (e.g., pyridothiazine, benzothiazine) is essential as it provides the fundamental framework for interaction with biological targets through π-stacking and hydrogen bonding. nih.gov

Strategic Substitution : The potency and selectivity of the compounds are highly dependent on the nature and position of substituents. Electron-withdrawing groups, such as halogens, on appended aromatic rings appear to be beneficial for certain activities, including AChE inhibition and anti-inflammatory effects. nih.govbiointerfaceresearch.comamazonaws.com

Targeted Functionalization : Introducing specific functional groups or secondary heterocyclic rings (e.g., 1,3,4-thiadiazole) can direct the molecule's activity towards a particular target, such as a specific enzyme or receptor. mdpi.com

Isosteric Replacement : The substitution of sulfur (thiazine) with oxygen (oxazine) is a valid strategy to fine-tune the biological and pharmacokinetic properties of the molecule. mdpi.comnih.gov The choice between the two should be guided by the specific requirements of the therapeutic target.

Conformational Consideration : The potential for different stable conformations of the thiazine ring should be considered during the design process, as the molecule's three-dimensional shape is critical for effective binding to its target. nih.gov

By applying these principles, medicinal chemists can more effectively navigate the chemical space of fused thiazines to develop novel drug candidates with improved therapeutic profiles.

Mechanistic Elucidation and Molecular Target Identification

Investigations into Molecular Target Binding and Specificity

Comprehensive studies detailing the molecular target binding and specificity of 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one are limited. While related compounds have been investigated for their interaction with various biological targets, direct evidence for this specific molecule is scarce.

Ligand-Receptor Interaction Studies

Specific ligand-receptor interaction studies for 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one have not been prominently reported. Computational and experimental data elucidating its binding modes, affinity for specific receptors, and the nature of its interactions (e.g., hydrogen bonding, hydrophobic interactions) are not currently available.

Enzyme Active Site Engagement and Inhibition Kinetics

There is a lack of specific data on the engagement of 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one with enzyme active sites. Consequently, information regarding its inhibition kinetics, such as its mode of inhibition (e-g., competitive, non-competitive) and its inhibition constant (Ki), has not been documented. For instance, studies on structurally related benzothiazine derivatives have identified potent acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking simulations of these related compounds have revealed interactions with key amino acid residues in the active site of the enzyme, such as Trp286 and Tyr337, through π–π stacking and hydrogen bonds. nih.gov However, similar detailed analyses for 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one are not available.

Modulation of Cellular Signaling Pathways and Regulatory Networks

The effect of 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one on cellular signaling pathways and regulatory networks is an area that requires investigation. There is currently no clear evidence to suggest which, if any, signaling cascades or regulatory networks are modulated by this compound. Understanding these interactions is crucial for elucidating its potential pharmacological effects.

Impact on Fundamental Cellular Processes (e.g., DNA Synthesis, Cell Cycle Progression)

The influence of 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one on fundamental cellular processes such as DNA synthesis and cell cycle progression has not been specifically determined. However, a study on a series of related ethyl (5-amino-2H-pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-7-yl)carbamates investigated their effects on the proliferation and mitotic index of cultured L1210 leukemia cells. nih.gov This suggests that the broader pyridothiazine scaffold may have the potential to impact cell division, though specific data for 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one is absent. The cell cycle is a tightly regulated process consisting of G1, S, G2, and M phases, and its disruption can be a key mechanism for anticancer agents. nih.govgenome.govnih.gov

Ligand-Protein Interaction Profiling

A comprehensive ligand-protein interaction profile for 2H-Pyrido[4,3-b] nih.govbiointerfaceresearch.comthiazin-3(4H)-one is not available. Techniques such as thermal shift assays, affinity chromatography, and computational screening are often employed to identify protein targets for small molecules, but such studies have not been reported for this specific compound.

Computational Chemistry and Molecular Modeling in Pyrido Thiazine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like 2H-Pyrido[4,3-b] semanticscholar.orgrsc.orgthiazin-3(4H)-one. By solving the Schrödinger equation for a given molecule, DFT can provide detailed information about its molecular orbitals, charge distribution, and various reactivity descriptors.

For instance, in studies of related pyridine (B92270) derivatives, DFT calculations using the B3LYP hybrid functional have been employed to determine quantities such as vertical electron affinities. bohrium.com Such calculations help in understanding the behavior of these molecules upon electron impact. Furthermore, the computation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the determination of global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index. These parameters are crucial for predicting the kinetic stability and reactivity of the molecule. nih.gov

The insights gained from these calculations can guide the synthesis of novel derivatives by identifying the most probable sites for electrophilic or nucleophilic attack, thereby predicting the outcome of chemical reactions.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode of 2H-Pyrido[4,3-b] semanticscholar.orgrsc.orgthiazin-3(4H)-one and its analogs to their biological targets, thereby elucidating their mechanism of action at a molecular level.

In a study on a series of pyrido-pyrimido-thiadiazinones, molecular docking was utilized to investigate their binding affinity to the fat mass and obesity-associated (FTO) protein. semanticscholar.org The simulations revealed that the compounds docked effectively into the active site of the FTO protein, with binding energies ranging from -8.0 to -11.6 kcal/mol. semanticscholar.org The detailed analysis of the docking poses showed specific interactions, such as hydrogen bonding and arene-cation interactions, with key amino acid residues within the active site. semanticscholar.org For example, the most potent compound in that series formed a hydrogen bond with Leu91 and an arene-cation interaction with Lys216. semanticscholar.org Such detailed interaction patterns are vital for understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrido-pyrimido-thiadiazinone Analog 1FTO-11.6Lys216, Leu91 semanticscholar.org
Pyrido-pyrimido-thiadiazinone Analog 2FTONot SpecifiedAsn101 semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding pathways of a ligand-protein complex over time. This technique is crucial for assessing the stability of the docked poses obtained from molecular docking and for exploring the flexibility of both the ligand and the protein.

In a study of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting the Mps1 kinase, MD simulations were performed for 200 nanoseconds to ensure the stability of the protein-ligand complexes. mdpi.com The root mean square deviation (RMSD) of the protein backbone was monitored to confirm that the system had reached equilibrium. mdpi.com Such simulations can reveal that the binding of an inhibitor can induce conformational changes in the protein, leading to a more compact and stable structure. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key and stable interactions, such as hydrogen bonds, that are maintained throughout the simulation, providing a more accurate representation of the binding event. mdpi.com This information is invaluable for understanding the intricacies of molecular recognition and for the design of inhibitors with improved binding affinities and residence times.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of novel, unsynthesized compounds.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to new families of pyrimido-isoquinolin-quinones with antibacterial activity. nih.gov These models generate contour maps that visualize the regions around the molecular scaffold where steric, electrostatic, and other properties are correlated with biological activity. The statistical validation of these models, through parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), is crucial to ensure their predictive power. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Virtual Screening and Lead Optimization Strategies for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, often coupled with lead optimization strategies, is a powerful tool for discovering novel analogues of 2H-Pyrido[4,3-b] semanticscholar.orgrsc.orgthiazin-3(4H)-one.

Pharmacophore-based virtual screening is one such strategy, where a 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target is defined. This pharmacophore model is then used as a query to screen large compound databases. nih.gov Another approach is structure-based virtual screening, which utilizes molecular docking to assess the binding of a large number of compounds to the target's binding site.

Once initial "hits" are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This can involve techniques like scaffold hopping, where the core structure of the hit compound is replaced with a different but functionally equivalent scaffold to explore new chemical space and potentially improve properties or circumvent intellectual property. mdpi.com These computational strategies streamline the process of identifying and refining new drug candidates based on the 2H-Pyrido[4,3-b] semanticscholar.orgrsc.orgthiazin-3(4H)-one scaffold.

Future Research Directions and Therapeutic Potential of 2h Pyrido 4,3 B 1 2 Thiazin 3 4h One

Rational Design of Next-Generation Pyrido-Thiazine Analogues with Enhanced Specificity and Potency

The rational design of novel analogues based on the 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold is a critical step towards developing potent and selective therapeutic agents. This approach involves systematically modifying the core structure to optimize its interaction with biological targets. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into the SAR of this compound class is fundamental. By synthesizing a library of derivatives with modifications at various positions of the pyridothiazine ring system, researchers can identify key structural motifs responsible for biological activity. For instance, studies on related phenothiazines, which have a similar tricyclic core, have shown that substitutions at the thiazine (B8601807) nitrogen atom can significantly influence their anticancer and immunosuppressive potential. researchgate.net

Bioisosteric Replacement: Employing bioisosteric replacement strategies can lead to analogues with improved pharmacokinetic and pharmacodynamic properties. Replacing certain functional groups with others that have similar physical or chemical properties can enhance potency, reduce toxicity, and improve metabolic stability.

Hybrid Molecule Design: The concept of molecular hybridization, which combines the pharmacophoric features of 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one with other known biologically active moieties, holds significant promise. This approach has been successfully applied to other heterocyclic systems, such as the development of novel pyridine-thiazole hybrids as potential anticancer agents. nih.gov For example, incorporating fragments known to interact with specific enzyme active sites could lead to dual-action inhibitors with enhanced therapeutic efficacy.

Design StrategyObjectiveExample from Related Compounds
Structure-Activity Relationship (SAR)Identify key structural features for biological activityModifications at the thiazine nitrogen in phenothiazines impact anticancer activity. researchgate.net
Bioisosteric ReplacementImprove pharmacokinetic and pharmacodynamic profilesNot explicitly detailed in the provided search results.
Hybrid Molecule DesignCreate dual-action agents with enhanced efficacyCombining pyridine (B92270) and thiazole (B1198619) moieties to develop new anticancer agents. nih.gov

Advanced Preclinical Characterization and In Vivo Efficacy Studies

While initial in vitro studies may indicate promising biological activity, it is imperative to conduct thorough preclinical characterization and in vivo efficacy studies to assess the true therapeutic potential of 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one and its analogues. A critical area of focus is the evaluation of their anticancer properties.

Research on related pyridothiazines has demonstrated significant antitumor activity in vitro against various human tumor cell lines. mdpi.com For instance, certain 3-benzoyl(acetyl)-4-hydroxypyrido[3,2-e]-1,2-thiazines have shown notable activity against leukemia and melanoma cell lines at sub-micromolar concentrations. mdpi.com Furthermore, studies on pyrido[4,3-b] researchgate.netmdpi.comthiazines have shown effects on the proliferation of cultured L1210 cells and have been evaluated for their impact on the survival of mice with P388 leukemia. nih.gov

Future preclinical studies for 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one should include:

Expanded In Vitro Screening: Testing against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this scaffold.

In Vivo Tumor Models: Utilizing well-established animal models of cancer to evaluate the in vivo efficacy, tolerability, and pharmacokinetic profiles of lead compounds. This could include xenograft models using human cancer cell lines.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their cytotoxic effects. This could involve studies on cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways involved in cancer progression.

Exploration of Polypharmacology and Combination Therapeutic Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. Investigating the polypharmacological profile of 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one could unveil novel therapeutic applications and potential for synergistic interactions. For example, some anticancer drugs have been found to also exhibit cholinesterase-inhibiting activity, suggesting a potential dual role in treating cancer and neurodegenerative diseases. mdpi.com

Furthermore, the exploration of combination therapeutic strategies is a promising avenue. The synergistic interaction of phenothiazines with a wide range of antimicrobial agents has been documented, leading to a significant enhancement of their antimicrobial potency. nih.gov This suggests that pyridothiazine derivatives could be developed as adjuvants to existing therapies, potentially overcoming drug resistance mechanisms.

Future research in this area should focus on:

Target Deconvolution Studies: Employing chemoproteomics and other advanced techniques to identify the full spectrum of molecular targets for 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one and its analogues.

Synergy Screening: Conducting high-throughput screening of these compounds in combination with known therapeutic agents (e.g., chemotherapeutics, antibiotics) to identify synergistic interactions.

In Vivo Combination Studies: Validating synergistic combinations identified in vitro in relevant animal models to assess their enhanced efficacy and potential for dose reduction of toxic agents.

Development of Structure-Based Drug Design Approaches for Novel Targets

Structure-based drug design (SBDD) is a powerful tool for the development of highly specific and potent inhibitors. This approach relies on the three-dimensional structure of the biological target to guide the design of complementary small molecules. For the 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold, SBDD could be instrumental in optimizing its interaction with novel therapeutic targets.

Molecular docking studies on related benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives have been used to understand their binding interactions with enzymes like acetylcholinesterase. nih.gov These computational studies can predict binding modes and affinities, thereby guiding the synthesis of more potent analogues.

The successful application of SBDD for 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one will require:

Identification and Validation of Novel Targets: Discovering and validating new biological targets for this chemical scaffold is a prerequisite for SBDD.

Crystallography and/or Cryo-EM: Obtaining high-resolution three-dimensional structures of the target protein in complex with a pyridothiazine ligand is crucial for understanding the key molecular interactions.

Computational Chemistry: Utilizing molecular modeling, docking simulations, and molecular dynamics to design and predict the binding of novel analogues with improved affinity and selectivity.

Identification of Novel Therapeutic Indications Beyond Current Applications

While the primary focus of research on pyridothiazines has been on their anticancer and antimicrobial properties, there is potential for this scaffold to be effective in other therapeutic areas. The structural similarity to phenothiazines, which have a broad range of biological activities, suggests that pyridothiazines may also have a diverse pharmacological profile.

For instance, derivatives of the related benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Additionally, certain pyridothiazine derivatives have been explored for their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have also been used to investigate pyrido-pyrimido-thiadiazinones as potential inhibitors of the fat mass and obesity-associated (FTO) protein, suggesting a role in metabolic disorders. tandfonline.com

Future research to identify novel therapeutic indications should involve:

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify unexpected biological activities of 2H-Pyrido[4,3-b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives in various disease models.

Target-Based Screening: Screening a library of these compounds against a diverse panel of enzymes and receptors implicated in various diseases.

Exploration of Underexplored Areas: Investigating the potential of this scaffold in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Q & A

Basic Research Questions

What are the standard synthetic routes for 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from precursors such as substituted pyridines or thiazine derivatives. For example, benzyl chloride can react with the core thiazinone structure in the presence of tetra-n-butylammonium bromide (as a phase-transfer catalyst) and potassium carbonate (as a base) to introduce substituents at the 4-position . Microwave-assisted synthesis is also employed to enhance reaction efficiency, as demonstrated in the preparation of structurally related 1,2,3-triazole derivatives . Key steps include cyclization, oxidation (e.g., sulfur oxidation using H₂O₂), and functional group modifications .

How is the structural conformation of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation. For example, studies on analogous compounds reveal that the thiazine ring adopts a screw-boat conformation, with substituents influencing planarity and dihedral angles (e.g., 58.95° between aromatic rings in Z-configured derivatives) . Hydrogen bonding (e.g., C–H···O interactions) and π-π stacking are critical for supramolecular assembly in crystalline forms .

What preliminary assays are used to evaluate biological activity?

Methodological Answer:
Antimicrobial activity is commonly assessed via disc diffusion or broth microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) . For enzyme inhibition (e.g., acetylcholinesterase), spectrophotometric assays measuring substrate hydrolysis rates (e.g., Ellman’s method) are employed, with IC₅₀ values calculated to compare potency .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer:
SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., nitro at position 6) enhance antimicrobial activity by increasing electrophilicity .
  • Benzylidene substituents at position 2 improve acetylcholinesterase inhibition by mimicking acetylcholine’s phenyl motif .
  • Stereoelectronic effects from methoxy or methyl groups modulate bioavailability and binding affinity . Computational docking (e.g., AutoDock Vina) validates hypothesized interactions with target enzymes .

How can contradictory bioactivity data between similar derivatives be resolved?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent stereochemistry. For example:

  • A compound showing strong in vitro antimicrobial activity but weak in vivo efficacy may suffer from poor solubility or metabolic instability. Adjusting lipophilicity via substituent modification (e.g., adding polar groups) can address this .
  • Discrepancies in enzyme inhibition data may stem from differences in protein isoforms or assay pH. Validate results using orthogonal assays (e.g., isothermal titration calorimetry) .

What advanced techniques are used to study the compound’s conformational dynamics?

Methodological Answer:

  • SC-XRD : Resolves static crystal packing and hydrogen-bonding networks .
  • NMR spectroscopy : Detects solution-phase conformational flexibility, especially for substituents like benzylidene groups .
  • Molecular dynamics simulations : Predict solvent effects on ring puckering and substituent orientation .

How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction tools (e.g., SwissADME) estimate solubility, permeability, and metabolic stability based on logP, PSA, and molecular weight .
  • Quantum mechanical calculations (e.g., DFT) identify reactive sites for oxidative metabolism, aiding in toxicity profiling .

What strategies improve synthetic yield and purity for complex derivatives?

Methodological Answer:

  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Purification techniques : Combine column chromatography (silica gel) with recrystallization (e.g., using ethanol/water) to isolate high-purity products (>95%) .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or HPLC to identify intermediates and byproducts .

Data-Driven Research Challenges

How can researchers reconcile divergent biological activity data across structurally similar analogs?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends linked to substituent patterns .
  • Proteomics profiling : Compare target engagement across analogs using affinity chromatography or thermal shift assays .

What experimental controls are critical for validating the compound’s mechanism of action?

Methodological Answer:

  • Negative controls : Use inactive analogs or enzyme inhibitors (e.g., donepezil for acetylcholinesterase assays) to confirm target specificity .
  • Knockout models : Test activity in enzyme-deficient strains (e.g., E. coli ΔacrB for efflux pump studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.